bromomethyl(triphenyl)phosphanium;hydrobromide
Description
Bromomethyl(triphenyl)phosphanium hydrobromide (CAS 14366-74-6), also referred to as [4-(bromomethyl)benzyl]triphenylphosphonium bromide, is a quaternary phosphonium salt with the molecular formula C₂₆H₂₃Br₂P and a molecular weight of 526.25 g/mol. It is widely utilized in organic synthesis, particularly in Wittig reactions, where it acts as a precursor to generate ylides for alkene formation . The compound’s structure features a bromomethylbenzyl group attached to a triphenylphosphonium core, with bromide as the counterion. Its high reactivity stems from the strong leaving-group ability of bromine, facilitating nucleophilic substitution reactions essential for ylide generation .
Properties
Molecular Formula |
C19H18Br2P+ |
|---|---|
Molecular Weight |
437.1 g/mol |
IUPAC Name |
bromomethyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C19H17BrP.BrH/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1; |
InChI Key |
YFTMLUSIDVFTKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CBr)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromomethyl(triphenyl)phosphanium;hydrobromide can be synthesized by reacting triphenylphosphine with bromomethane. The reaction typically takes place in an inert atmosphere at room temperature. The product is then purified by recrystallization from solvents such as dichloromethane, ethyl acetate, and petroleum ether .
Industrial Production Methods
In an industrial setting, the synthesis of this compound involves the same basic reaction but on a larger scale. The reactants are combined in large reactors, and the product is purified using industrial-scale recrystallization techniques. The yield of this reaction is typically high, making it a cost-effective method for producing the compound .
Chemical Reactions Analysis
Types of Reactions
Bromomethyl(triphenyl)phosphanium;hydrobromide primarily undergoes substitution reactions. It is commonly used in the Wittig reaction to form alkenes from aldehydes and ketones. The compound can also participate in other types of substitution reactions, such as nucleophilic substitution .
Common Reagents and Conditions
The Wittig reaction involving this compound typically requires a strong base, such as sodium amide or potassium tert-butoxide, to generate the ylide intermediate. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Major Products
The major products of reactions involving this compound are alkenes. In the Wittig reaction, the compound reacts with aldehydes or ketones to form the corresponding alkenes .
Scientific Research Applications
Bromomethyl(triphenyl)phosphanium;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of alkenes via the Wittig reaction.
Medicine: It is involved in the synthesis of vitamin D analogs with anticancer activity.
Industry: This compound is used in the production of insecticidal pyrethroids and other industrial chemicals.
Mechanism of Action
The mechanism of action of bromomethyl(triphenyl)phosphanium;hydrobromide in the Wittig reaction involves the formation of a phosphonium ylide intermediate. This ylide then reacts with an aldehyde or ketone to form a betaine intermediate, which subsequently undergoes a [2+2] cycloaddition to form an oxaphosphetane intermediate. The oxaphosphetane then decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogues
(Chloromethyl)triphenylphosphonium Chloride (CAS 5293-84-5)
- Structural Difference : Chlorine replaces bromine in the methyl group.
- Reactivity : Chlorine’s weaker leaving-group ability reduces reactivity in nucleophilic substitutions compared to bromine, making this compound less efficient in Wittig reactions .
- Applications : Primarily used in less demanding alkylation reactions or where slower reaction kinetics are advantageous.
(Bromodifluoromethyl)triphenylphosphonium Bromide
Alkyl Chain Variants
(3-Bromopropyl)triphenylphosphonium Bromide (CAS 54305-08-7)
- Structural Difference : A three-carbon alkyl chain separates the bromine and phosphonium core.
- However, the terminal bromine retains good leaving-group capability.
- Applications : Employed in synthesizing alkenes with extended carbon chains or in cross-coupling reactions .
Alkylene Triphenyl Double Quaternary Phosphonium Salts (e.g., HTDPB, DoTDPB)
- Structural Difference : Two triphenylphosphonium groups linked by alkylene chains (e.g., 1,6-hexylene or 1,12-dodecylene).
- Reactivity : Dual positive charges enhance solubility in polar solvents but complicate ylide formation.
- Applications : Demonstrated antimicrobial activity against Gram-positive bacteria, diverging from the main compound’s synthetic role .
Functionalized Derivatives
Gallate Triphenylphosphonium Derivatives (e.g., TPP+-C8, TPP+-C12)
- Structural Difference : A gallate ester (3,4,5-trihydroxybenzoyl) is attached via a hydrocarbon spacer.
- Reactivity: The phenolic hydroxyl groups enable hydrogen bonding, altering solubility and biological interactions.
- Applications: Potent antichagasic agents targeting mitochondrial membranes in Trypanosoma cruzi, highlighting medicinal over synthetic utility .
Fluorescein-Conjugated Derivatives (e.g., mitoFluo)
- Structural Difference : A fluorescein moiety linked via a decyl chain to the phosphonium core.
- Reactivity : The bulky fluorescein group limits use in traditional Wittig reactions but enables fluorescence-based mitochondrial tracking.
Key Data Tables
Table 1. Physical and Reactivity Properties
Critical Analysis of Reactivity and Selectivity
- Leaving Group Efficiency : Bromine > Chlorine, making brominated derivatives more reactive in ylide formation .
- Steric Effects : Longer alkyl chains (e.g., 3-bromopropyl) reduce reaction rates but enable access to diverse alkene products .
- Electronic Effects : Electron-withdrawing groups (e.g., CF₂Br) stabilize transition states, altering reaction pathways .
Biological Activity
Bromomethyl(triphenyl)phosphanium hydrobromide, also known as 4-(Bromomethyl)benzylphosphonium bromide, is a quaternary ammonium salt with significant biological activity due to its unique structural features. This compound has garnered attention for its potential applications in organic synthesis and biological studies, particularly relating to its interaction with cellular components.
Chemical Structure and Properties
The compound consists of a phosphonium center bonded to a triphenyl group and a benzyl moiety containing a bromomethyl substituent. Its structure allows for various nucleophilic substitution reactions, making it versatile in synthetic chemistry. The presence of the bromomethyl group plays a crucial role in its reactivity, enabling interactions with nucleophiles such as amines and thiols.
Research indicates that phosphonium salts can significantly influence mitochondrial function. They are known to accumulate selectively in mitochondria, which is linked to their potential antitumor properties . The biological activity of bromomethyl(triphenyl)phosphanium hydrobromide is primarily attributed to:
- Mitochondrial Targeting : The compound's ability to penetrate mitochondrial membranes may lead to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that phosphonium compounds can induce oxidative stress, contributing to their cytotoxic effects against tumor cells.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis highlights how modifications in the benzyl or phosphonium moieties can enhance or diminish biological effects. For instance, the presence of the bromomethyl group is critical for its reactivity and subsequent biological activity.
Antimicrobial Activity
Recent studies have demonstrated that bromomethyl(triphenyl)phosphanium hydrobromide exhibits antimicrobial activity against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus and Enterococcus faecalis
- Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa
The antibacterial efficacy was assessed using the HT-SPOTi assay, revealing that the compound effectively inhibited bacterial growth in a concentration-dependent manner .
Cytotoxic Effects
In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines. For example, it has been observed to trigger apoptosis in human leukemia cells by disrupting mitochondrial membrane potential and increasing ROS levels. These findings suggest that bromomethyl(triphenyl)phosphanium hydrobromide may serve as a promising candidate for further pharmacological exploration in cancer therapy.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of bromomethyl(triphenyl)phosphanium hydrobromide, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Triphenylphosphine | Phosphorus center with three phenyl groups | Base structure without alkyl substituents |
| Benzyltriphenylphosphonium chloride | Benzyl group attached to triphenylphosphonium | Lacks bromomethyl functionality |
| 4-(Chloromethyl)benzyl(triphenyl)phosphonium | Chlorine instead of bromine | Different halogen affects reactivity |
| 4-(Iodomethyl)benzyl(triphenyl)phosphonium | Iodine substituent | Higher reactivity due to better leaving group |
The presence of the bromomethyl group distinguishes this compound from others, enabling specific nucleophilic substitution reactions not possible with other halogens like chlorine or iodine.
Q & A
Basic: What synthetic routes are available for bromomethyl(triphenyl)phosphanium hydrobromide, and how can reaction conditions be optimized for high purity?
Answer:
The synthesis typically involves nucleophilic substitution between triphenylphosphine and a bromoalkyl halide (e.g., 4-bromobutyl bromide) in a polar aprotic solvent like acetonitrile or dichloromethane. Critical parameters include:
- Temperature control (20–25°C to minimize side reactions).
- Stoichiometric ratio (1:1.05 molar excess of triphenylphosphine ensures complete alkylation).
- Reaction time (12–24 hours under inert atmosphere).
Post-synthesis, purification via recrystallization (ethanol/water mixtures) removes unreacted starting materials. Purity verification requires ¹H/³¹P NMR (peak integration for alkyl chain protons at δ 3.2–3.8 ppm and P environment at δ 20–25 ppm) and elemental analysis (Br content ~33% w/w) .
Basic: How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for phosphonium salts?
Answer:
Discrepancies often arise from solvent effects, counterion interactions, or hydration states. A systematic approach includes:
- Cross-validation with X-ray crystallography (definitive structural confirmation).
- Variable-temperature NMR to assess dynamic effects (e.g., rotational barriers of the alkyl chain).
- Comparison with literature databases (e.g., PubChem, CAS Common Chemistry) for consensus shifts. For example, the InChIKey MLOSJPZSZWUDSK-UHFFFAOYSA-N (for 4-carboxybutyl derivatives) provides a reference for expected spectral features .
Advanced: What methodologies are used to study the mitochondrial targeting efficiency of triphenylphosphonium derivatives?
Answer:
Mitochondrial localization is assessed via:
- Fluorescent tagging (e.g., conjugating with rhodamine B for live-cell imaging).
- Subcellular fractionation followed by LC-MS/MS quantification to measure accumulation in mitochondrial isolates.
- Membrane potential assays (using JC-1 dye) to confirm dependence on ΔΨm (mitochondrial membrane potential).
For bromomethyl derivatives, chain length optimization (C4–C12 alkyl spacers) is critical; longer chains (C10–C12) enhance uptake due to increased lipophilicity .
Advanced: How can bromomethyl(triphenyl)phosphanium derivatives be applied in stereoselective organic transformations?
Answer:
These compounds act as precursors to ylides for Wittig reactions, enabling alkene synthesis. Key considerations:
- Base selection (e.g., NaHMDS or KOtBu) to generate the ylide without decomposition.
- Solvent polarity (THF or DMF) to stabilize reactive intermediates.
For stereoselective couplings (e.g., with aldehydes), low-temperature conditions (–78°C) and chelation control (using SmI₂ as a co-catalyst) improve E/Z selectivity. Mechanistic studies should include DFT calculations to predict transition states and NOESY NMR to confirm product geometry .
Advanced: What strategies address the aqueous solubility limitations of phosphonium salts in biological assays?
Answer:
- Counterion exchange (e.g., replacing Br⁻ with chloride or acetate) to enhance solubility.
- PEGylation of the alkyl chain (e.g., adding polyethylene glycol spacers).
- Formulation in cyclodextrin-based carriers or liposomal encapsulation.
Validate solubility improvements via dynamic light scattering (DLS) for particle size analysis and UV-Vis spectroscopy for concentration-dependent absorbance .
Basic: What analytical techniques are essential for characterizing phosphonium salt stability under storage?
Answer:
- Thermogravimetric analysis (TGA) to assess decomposition temperatures (typically >200°C for stable salts).
- Long-term stability studies (3–6 months at 4°C, –20°C, and RT) with periodic HPLC-UV analysis (C18 columns, acetonitrile/water mobile phase).
- Karl Fischer titration to monitor hygroscopicity, which can accelerate hydrolysis .
Advanced: How do structural modifications (e.g., carboxylate vs. bromoalkyl chains) impact the biological activity of phosphonium salts?
Answer:
- Carboxylate derivatives (e.g., 4-carboxybutyl) enable conjugation with therapeutic agents (e.g., gallic acid for antichagasic activity) via EDC/NHS chemistry.
- Bromoalkyl chains facilitate alkylation of biomacromolecules (e.g., cysteine residues in enzymes).
Comparative studies using IC₅₀ assays (e.g., against Trypanosoma cruzi) and ROS scavenging assays (for antioxidant activity) reveal structure-activity trends. For example, C8–C12 chains optimize mitochondrial accumulation and bioactivity .
Advanced: What computational tools predict the photophysical properties of phosphonium-based hybrids (e.g., luminescence)?
Answer:
- Time-dependent DFT (TD-DFT) to model electronic transitions and emission spectra.
- Molecular dynamics (MD) simulations to assess aggregation-induced emission (AIE) in bromoargentate hybrids.
Experimental validation requires fluorescence lifetime imaging (FLIM) and X-ray crystallography to correlate spacer length (n=2–4) with quantum yield (e.g., 0.15–0.35 for green-blue emission) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
